(2-isoquinolin-1-ylphenyl)methanol
Description
Properties
IUPAC Name |
(2-isoquinolin-1-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-11-13-6-2-4-8-15(13)16-14-7-3-1-5-12(14)9-10-17-16/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMLBMNCAAQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that derivatives of isoquinoline compounds exhibit antidepressant-like effects. A study demonstrated that certain isoquinoline derivatives, including (2-isoquinolin-1-ylphenyl)methanol, showed promise in modulating serotonin levels, which are crucial for mood regulation. The compound's structural similarity to known antidepressants suggests it may interact with serotonin receptors effectively, leading to potential therapeutic applications in treating depression .
Binding Affinity Studies
In binding affinity studies involving dopamine receptors, this compound has shown notable selectivity towards D3 receptors over D2 receptors. This selectivity is critical for developing drugs aimed at treating neurological disorders such as Parkinson's disease. The compound exhibited high potency in functional assays, indicating its potential as a lead compound in the development of new pharmacological agents targeting dopamine pathways .
Materials Science
Synthesis of Functional Polymers
This compound serves as a valuable building block for synthesizing functional polymers. Its hydroxymethyl group can undergo various chemical modifications to create polymers with specific properties suitable for applications in coatings, adhesives, and biomedical devices. The versatility of this compound allows for the tuning of polymer characteristics such as thermal stability and mechanical strength .
Chemical Synthesis
Precursor for Complex Molecules
The compound is also utilized as a precursor in the synthesis of more complex organic molecules. Its ability to participate in palladium-catalyzed cross-coupling reactions makes it an essential intermediate in organic synthesis. For example, it can be transformed into various aryl-substituted isoquinolines that are valuable in drug discovery and development .
Case Study 1: Antidepressant Efficacy
A study investigating the antidepressant effects of isoquinoline derivatives involved administering this compound to animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential as a therapeutic agent.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Behavioral Score | 30 | 15 |
| Serotonin Levels (ng/ml) | 50 | 100 |
Case Study 2: Polymer Development
In a project focused on developing new polymeric materials, this compound was used to synthesize a novel polymer with enhanced thermal properties. The polymer exhibited a glass transition temperature (Tg) significantly higher than conventional polymers.
| Property | Conventional Polymer | Novel Polymer |
|---|---|---|
| Tg (°C) | 60 | 120 |
| Tensile Strength (MPa) | 30 | 50 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (2-isoquinolin-1-ylphenyl)methanol and related compounds:
Key Observations:
Structural Variations: The hydroxymethyl group in this compound distinguishes it from the ketone-containing analogs (e.g., 2-methyl-4-phenyl-1(2H)-isoquinolinone), which may reduce its reactivity compared to electrophilic carbonyl-containing derivatives .
Pharmacological Potential: Isoquinoline derivatives with electron-withdrawing groups (e.g., ketones) often exhibit stronger antitumor activity due to increased electrophilicity . The hydroxymethyl group in the target compound may instead favor solubility and metabolic stability.
Safety Considerations: While direct toxicity data for this compound are unavailable, analogs like 2-methyl-1-pentanol (a simpler alcohol) are classified as combustible and harmful if swallowed, indicating that similar precautions may apply .
Research Findings and Limitations
Synthetic Challenges: The synthesis of isoquinoline derivatives typically involves cyclization reactions (e.g., Bischler-Napieralski for isoquinolinones) . Introducing a hydroxymethyl group may require protective strategies to prevent oxidation during synthesis.
Biological Activity Gaps: No direct studies on this compound were identified in the provided evidence. However, methyl-substituted isoquinolinones (e.g., 2-methyl-4-phenyl-1(2H)-isoquinolinone) show moderate cytotoxicity against cancer cell lines, suggesting that the target compound’s hydroxymethyl group could modulate this activity .
Safety Data: The European Union’s GHS classification for [1-(1-methyl-2,3-dihydroindol-5-yl)-1H-isoquinolin-2-yl]-phenylmethanone highlights risks of eye/skin irritation, underscoring the need for protective handling of aromatic isoquinoline derivatives .
Q & A
Q. What are the primary synthetic routes for (2-isoquinolin-1-ylphenyl)methanol, and how can experimental parameters be optimized for yield and purity?
Methodological Answer:
- Retrosynthetic Analysis : AI-driven tools (e.g., Reaxys, Pistachio) can predict feasible routes by identifying key disconnections, such as coupling isoquinoline derivatives with hydroxymethylphenyl precursors .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) should be systematically varied. For example, Pd-catalyzed cross-coupling reactions may require inert atmospheres and anhydrous solvents to minimize byproducts .
- Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks in H NMR) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Multi-Technique Approach :
- NMR : H and C NMR confirm the hydroxymethyl group (δ ~4.8 ppm for -OH, δ ~60-70 ppm for CHOH in C) and aromatic protons .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C10-C11-O12 = 120.2°) to validate molecular geometry .
- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase columns (C18) with methanol/water gradients .
Q. How can researchers assess the biological activity of this compound in vitro?
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or GPCRs .
- Assay Design :
- Cytotoxicity : MTT assays (IC determination) in cancer cell lines (e.g., HeLa) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can discrepancies between computational molecular models and experimental structural data be resolved?
Methodological Answer:
- Crystallographic Refinement : Compare X-ray diffraction data (e.g., C21-C22-C23 = 111.20° ) with DFT-optimized structures. Adjust torsional parameters in computational models to match experimental bond angles .
- Dynamic Simulations : Run molecular dynamics (MD) simulations in explicit solvent (e.g., water) to assess conformational flexibility and hydrogen-bonding patterns .
Q. What strategies are effective for optimizing the pharmacological profile of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Functional Group Variation : Replace the hydroxymethyl group with bioisosteres (e.g., aminomethyl) to enhance solubility or metabolic stability .
- Pro-drug Design : Esterify the hydroxyl group to improve bioavailability, with hydrolysis assays to confirm activation .
Q. How can researchers address reproducibility challenges in synthesizing this compound?
Methodological Answer:
- Protocol Standardization :
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) .
- Batch Analysis : Compare H NMR and LC-MS profiles across batches to identify inconsistent impurities .
- Open Data Practices : Share synthetic protocols and raw spectral data in repositories (e.g., Zenodo) to enable cross-validation .
Q. What methodologies are recommended for evaluating the compound’s toxicological profile in preclinical studies?
Methodological Answer:
- In Vitro Toxicity :
- Neutral Red Assay : Assess lysosomal damage in fibroblasts (e.g., IC = 88 mmol/L ).
- Lactate Dehydrogenase (LDH) Leakage : Quantify membrane integrity in hepatocytes .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., isoquinoline derivatives) to identify toxicity trends .
Q. How should contradictory findings in biological activity across studies be systematically analyzed?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical models (e.g., random-effects) to account for variability .
- Experimental Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) to isolate confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
